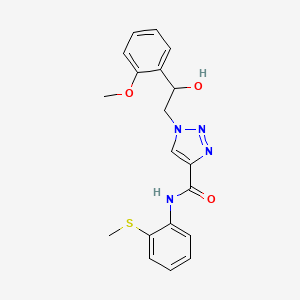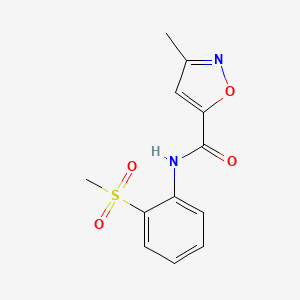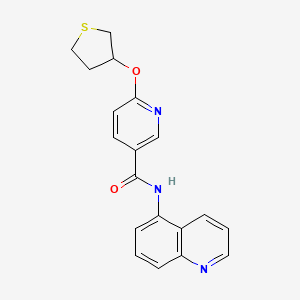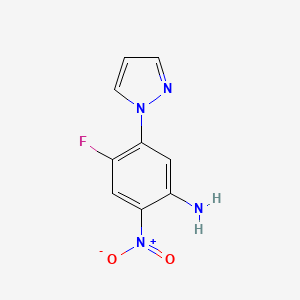
1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Triazoles are a class of heterocyclic compounds that have garnered interest in various fields of chemistry due to their versatility and wide range of biological activities. The compound "1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide" belongs to this family, characterized by the presence of a triazole ring combined with specific functional groups that could influence its physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of 1,2,3-triazoles commonly employs "click chemistry," involving azides and terminal alkynes to form fully substituted triazoles. An example involves the synthesis of ethyl 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate, highlighting the efficiency of base-mediated reactions for triazole formation (Chen et al., 2010).
Molecular Structure Analysis
The molecular structure of triazole derivatives is often confirmed using various spectroscopic techniques, including NMR, IR, MS spectra, and sometimes X-ray crystallography. These methods help elucidate the arrangement of atoms within the molecule and the presence of specific functional groups, which are crucial for understanding the compound's reactivity and interactions (Shen et al., 2013).
Chemical Reactions and Properties
Triazole compounds can undergo a variety of chemical reactions, often influenced by their functional groups. For instance, the presence of a carboxy group in the 4-position of the triazole ring can allow for further functionalization. The chemical reactivity of these compounds enables their application in synthesizing more complex molecules, demonstrating the versatility of triazole chemistry (Ikemoto et al., 2005).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, melting point, and crystal structure, can be significantly affected by their molecular composition and structure. X-ray crystallography provides detailed information on the molecular and crystal structure, offering insights into the compound's physical properties (Lei et al., 2014).
Chemical Properties Analysis
The chemical properties of triazoles, including reactivity towards nucleophiles or electrophiles, acidity of hydrogen atoms, and potential for tautomerism, are fundamental aspects that influence their applications in synthesis and medicinal chemistry. The functional groups attached to the triazole core play a crucial role in determining these properties and their interaction with biological targets (Shinde et al., 2022).
Applications De Recherche Scientifique
Antimicrobial Activity of Triazole Derivatives
Research has demonstrated the antimicrobial properties of various 1,2,4-triazole derivatives. For instance, one study outlined the synthesis of new 1,2,4-triazol-3-one derivatives through processes like the Mannich reaction, which showed promising antimicrobial activity against several test microorganisms. This suggests that triazole derivatives, including those structurally related to the specified compound, may have potential applications in developing new antimicrobial agents (Fandaklı et al., 2012).
Synthesis and Properties of Triazole-based Fluorophores
Another study focused on synthesizing novel blue-emitting fluorophores based on N-2-aryl-1,2,3-triazoles. These compounds exhibited significant absorption and emission in methanol, acetonitrile, N,N-dimethylformamide, and dimethyl sulfoxide, indicating their potential use in organic electronics and fluorescence applications (Padalkar et al., 2015).
Neuraminidase Inhibition for Antiviral Applications
A series of 1,2,4-triazole-3-sulfide derivatives were synthesized and evaluated for their neuraminidase inhibitory activity, showing potential as antiviral agents against H1N1 influenza virus. This research highlights the role of triazole derivatives in the design of new drugs for the treatment of viral infections (Mei et al., 2020).
Anticancer Nucleosides Based on Triazole Derivatives
The development of new anticancer nucleosides based on 1,2,4-triazole nucleosides has been reported, indicating the therapeutic potential of triazole derivatives in cancer treatment. These compounds exhibited excellent yields and their structures were confirmed through X-ray diffraction, suggesting their applicability in medicinal chemistry (Lei et al., 2014).
Propriétés
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-N-(2-methylsulfanylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S/c1-26-17-9-5-3-7-13(17)16(24)12-23-11-15(21-22-23)19(25)20-14-8-4-6-10-18(14)27-2/h3-11,16,24H,12H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQMRFQFICAJSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NC3=CC=CC=C3SC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-hydroxy-2-(2-methoxyphenyl)ethyl)-N-(2-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[[4-(3-chlorophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2492121.png)
![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)
![N-(2-chlorophenyl)-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide](/img/structure/B2492125.png)
![N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]cyclopropanecarboxamide](/img/structure/B2492126.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2492127.png)





![1-((4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2492136.png)
![(E)-N'-{5-[(1E)-1-cyano-2-(2,4-dichlorophenyl)eth-1-en-1-yl]-1,3,4-thiadiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2492138.png)
![1-(Azepan-1-yl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfonylethanone](/img/structure/B2492139.png)
